1,3-Bis(2-bromoethyl)benzene
Description
Significance within Organic Synthesis and Chemical Building Blocks
1,3-Bis(2-bromoethyl)benzene serves as a versatile building block in organic synthesis. Its structure, featuring a benzene (B151609) ring substituted with two bromoethyl groups at the meta positions, allows for a range of chemical transformations. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its role in the construction of more complex molecular architectures.
The compound is a derivative of m-xylene (B151644) and is also known as m-xylylene dibromide. smolecule.comnih.gov Its synthesis can be achieved through methods such as the bromination of m-xylene. smolecule.com Researchers have utilized this compound in the preparation of various organic molecules, including macrocycles and polymers. lew.ro For instance, it has been used in the synthesis of novel dinuclear half-titanocenes and dissymmetrical bis-macrocyclic salts. chemicalbook.com
The reactivity of the bromoethyl groups allows for their replacement with other functional groups, enabling the creation of a diverse array of derivatives. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com
Conceptual Framework as a Ditopic Bridging Ligand Precursor
A significant area of research involving this compound is its use as a precursor for ditopic bridging ligands. Ditopic ligands are molecules that possess two separate binding sites, allowing them to coordinate to two metal centers simultaneously, thereby forming binuclear or polynuclear metal complexes. The meta-disposed reactive sites of this compound make it an ideal starting material for creating ligands that can bridge two metal ions in a specific spatial arrangement.
The synthesis of these ligands often involves the reaction of this compound with molecules containing coordinating atoms like nitrogen, sulfur, or oxygen. For example, it has been reacted with N-ethyl imidazole (B134444) to prepare a precursor for a bis-N-heterocyclic carbene ligand. rsc.org These resulting ligands can then be used to construct complex supramolecular structures and materials with interesting catalytic, magnetic, or photophysical properties.
The synthesis of macrocycles is a prominent application of this compound as a ligand precursor. By reacting it with other difunctional molecules, chemists can construct large cyclic structures known as cyclophanes. researchgate.net For example, the reaction of 1,3-bis(bromomethyl)benzene (B165771), a closely related compound, has been used in the synthesis of [2.2]metacyclophane. researchgate.net These macrocyclic compounds are of interest for their ability to form host-guest complexes. lew.ro
Overview of Research Trajectories for Related Aryl Dihalides
Aryl halides, the class of compounds to which this compound belongs, are fundamental reactants in organic chemistry with wide-ranging applications. wikipedia.orgiitk.ac.in Research into aryl dihalides, which contain two halogen atoms on an aromatic ring, follows several key trajectories.
One major area of focus is their use in cross-coupling reactions . These reactions, often catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The Suzuki-Miyaura coupling, for example, is widely used to synthesize biaryl compounds, which are important structural motifs in many pharmaceuticals and materials. taylorandfrancis.comrsc.org
Another significant research direction is in polymer chemistry . Aryl dihalides serve as monomers in polymerization reactions, leading to the formation of conjugated polymers. acs.orgnih.gov These materials often possess interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgnih.govcsic.es Direct (hetero)arylation polymerization is a more recent development that offers a more atom-economical route to these polymers. acs.orgnih.gov
Furthermore, aryl dihalides are crucial in materials science for the synthesis of functional materials. rsc.org This includes the preparation of porous organic polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. csic.es The ability to precisely control the structure of these materials by choosing the appropriate aryl dihalide precursor is a key aspect of this research.
The table below provides a summary of the key research areas for aryl dihalides:
| Research Area | Description | Key Applications |
| Cross-Coupling Reactions | Formation of new carbon-carbon and carbon-heteroatom bonds using transition metal catalysts. rsc.org | Synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. iitk.ac.intaylorandfrancis.com |
| Polymer Chemistry | Use as monomers for the synthesis of conjugated polymers. acs.orgnih.gov | Organic electronics (OLEDs, OPVs), sensors. acs.orgnih.gov |
| Materials Science | Building blocks for functional materials like porous organic polymers and MOFs. rsc.orgcsic.es | Gas storage, separation, catalysis. csic.es |
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-bromoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNHDGANDCBSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCBr)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103199-07-1 | |
| Record name | 1,3-bis(2-bromoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes for 1,3 Bis 2 Bromoethyl Benzene
Targeted Functionalization Strategies for Alkyl Bromide Moieties
This approach focuses on introducing the bromine atoms onto existing ethyl side chains or converting other functional groups at the terminal position of those chains into bromides.
The anti-Markovnikov addition of hydrogen bromide (HBr) to a di-alkene precursor is a highly effective method for preparing 1,3-bis(2-bromoethyl)benzene. This reaction proceeds via a free-radical mechanism, which dictates the regioselectivity, placing the bromine atom on the less substituted carbon of the double bond. libretexts.org
The typical precursor for this route is 1,3-divinylbenzene (B87150). The reaction is carried out in the presence of a radical initiator, such as peroxides (e.g., benzoyl peroxide) or azobisisobutyronitrile (AIBN), or by using UV light. pwvas.orgchemicalbook.comrsc.org The presence of these initiators is crucial for generating the bromine radical (Br•) that initiates the addition cascade.
The mechanism involves the following key steps:
Initiation: Homolytic cleavage of the peroxide or AIBN generates initial radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical. youtube.com
Propagation: The bromine radical adds to one of the vinyl groups of 1,3-divinylbenzene. This addition occurs at the terminal carbon, forming a more stable secondary benzylic radical on the carbon adjacent to the aromatic ring. This radical then abstracts a hydrogen atom from another molecule of HBr, yielding the bromoethyl group and regenerating a bromine radical, which continues the chain reaction. youtube.com
Termination: The reaction concludes when radicals combine with each other. ucalgary.ca
This method is advantageous for its high yield and predictability, with studies on the analogous reaction with styrene (B11656) reporting yields as high as 95%. chemicalbook.com
Table 1: Key Reagents in Anti-Markovnikov Hydrobromination
| Reagent | Role |
|---|---|
| 1,3-Divinylbenzene | Alkene Substrate |
| Hydrogen Bromide (HBr) | Source of H and Br |
| Peroxides (ROOR) or AIBN | Radical Initiator |
An alternative strategy involves the direct bromination of the alkyl side chains of an aromatic hydrocarbon substrate, specifically 1,3-diethylbenzene (B91504). This reaction is a free-radical substitution that selectively targets the benzylic hydrogens—those on the carbon atom directly attached to the benzene (B151609) ring. ucalgary.ca
This selectivity arises because the abstraction of a benzylic hydrogen by a bromine radical leads to the formation of a resonance-stabilized benzylic radical. pearson.comyoutube.com This intermediate is significantly more stable than radicals formed at other positions on the alkyl chain or on the aromatic ring itself, making benzylic C-H bonds weaker and more susceptible to homolytic cleavage. youtube.com
Common reagents for this transformation include N-bromosuccinimide (NBS) in the presence of a radical initiator or elemental bromine (Br₂) under UV irradiation or heat. ucalgary.cachegg.com It is critical to use conditions that favor radical substitution over electrophilic aromatic substitution, which would result in bromination of the benzene ring. ucalgary.cachegg.com While this method can be effective, controlling the degree of bromination to achieve the desired 1,3-bis(1-bromoethyl)benzene, a constitutional isomer of the target compound, is the primary outcome. A subsequent elimination and anti-Markovnikov addition would be required to obtain this compound. study.com
Table 2: Typical Conditions for Radical-Initiated Bromination of Alkylbenzenes
| Reagent System | Initiator | Selectivity |
|---|---|---|
| N-Bromosuccinimide (NBS) | Peroxide (e.g., AIBN) or Light (hν) | Highly selective for benzylic position |
Halogen exchange reactions provide a route to this compound from precursors containing other functional groups, most commonly hydroxyl groups. The synthesis starts from 1,3-bis(2-hydroxyethyl)benzene, which can be converted into the target dibromide via nucleophilic substitution. chemicalbook.com
Several methods can achieve this transformation:
Reaction with Hydrogen Bromide: Treating the diol with a concentrated aqueous solution of HBr, often with heating, can replace both hydroxyl groups with bromine. The synthesis of (2-bromoethyl)benzene (B7723623) from phenethyl alcohol using this method proceeds with high yield (over 90%). chemicalbook.com
Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄) or 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE), in an inert solvent like dichloromethane. chemicalbook.com This provides a mild and efficient conversion of alcohols to alkyl bromides.
While the Finkelstein reaction is a well-known halogen exchange method, it typically involves the conversion of alkyl chlorides or bromides to alkyl iodides and is less commonly applied for the synthesis of bromides from other halides at an sp³ carbon. frontiersin.orgresearchgate.net
Precursor Design and Chemical Transformations
As detailed in section 2.1.1, the most direct precursor is 1,3-divinylbenzene. This compound provides the complete carbon skeleton, and the vinyl groups are perfectly positioned for transformation into 2-bromoethyl groups via anti-Markovnikov hydrobromination. chemicalbook.comgoogle.com The synthesis of 1,3-divinylbenzene itself can be accomplished through various methods, such as the dehydrogenation of 1,3-diethylbenzene. The subsequent addition of HBr in the presence of a radical initiator completes the synthesis in a straightforward manner. rsc.org
The most fundamental aromatic hydrocarbon substrate is benzene. A multi-step synthesis can be designed to build the final structure from this basic starting material. A plausible route involves Friedel-Crafts chemistry. transformationtutoring.comlibretexts.org
A potential synthetic pathway is:
Friedel-Crafts Acylation: Benzene can be diacylated using a suitable reagent like succinic anhydride (B1165640) in a two-step process or by reacting it with chloroacetyl chloride under Friedel-Crafts conditions to introduce two acyl groups in a meta orientation. transformationtutoring.com
Reduction: The resulting diketone is then reduced to form 1,3-diethylbenzene. Common reduction methods include the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. transformationtutoring.com
Benzylic Bromination: The 1,3-diethylbenzene is subjected to radical bromination to yield 1,3-bis(1-bromoethyl)benzene. ucalgary.ca
Elimination: The dibromide undergoes elimination, typically using a strong, non-nucleophilic base like potassium tert-butoxide, to form 1,3-divinylbenzene. study.com
Anti-Markovnikov Hydrobromination: Finally, 1,3-divinylbenzene is converted to the target compound, this compound, using HBr and a peroxide initiator. study.com
This longer route, starting from a simple aromatic hydrocarbon, demonstrates the versatility of fundamental organic reactions in constructing more complex molecules.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3-Bis(2-hydroxyethyl)benzene |
| 1,3-Divinylbenzene |
| 1,3-Diethylbenzene |
| 1,3-Bis(1-bromoethyl)benzene |
| Benzene |
| Hydrogen Bromide |
| N-Bromosuccinimide (NBS) |
| Azobisisobutyronitrile (AIBN) |
| Benzoyl peroxide |
| Triphenylphosphine |
| Carbon tetrabromide |
| 1,2-Dibromo-1,1,2,2-tetrachloroethane |
| Styrene |
| Phenethyl alcohol |
| (2-Bromoethyl)benzene |
| Potassium tert-butoxide |
| Chloroacetyl chloride |
Reaction Condition Optimization for Enhanced Yield and Selectivity
The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. This involves a careful consideration of catalysts, solvents, temperature, and pressure for both the formation of the precursor diol and its subsequent bromination.
Solvent Selection and Its Impact on Pathway Control
The solvent plays a crucial role in both stages of the synthesis, influencing reaction rates, solubility of reactants and intermediates, and in some cases, the reaction pathway itself.
For the synthesis of the diol precursor, the reaction between resorcinol (B1680541) and ethylene (B1197577) carbonate can often be carried out in the absence of a solvent, with the molten reactants themselves serving as the reaction medium. This approach offers advantages in terms of process simplicity and reduced waste.
In the bromination step, the choice of solvent is critical for controlling the reaction and facilitating product isolation.
| Bromination Reagent | Recommended Solvent(s) | Rationale |
|---|---|---|
| Hydrobromic Acid (HBr) | High-boiling point non-polar solvents (e.g., toluene, xylene) | Allows for azeotropic removal of water, driving the reaction to completion. |
| Phosphorus Tribromide (PBr₃) | Inert aprotic solvents (e.g., diethyl ether, tetrahydrofuran (B95107), dichloromethane) | Ensures solubility of reactants and prevents unwanted side reactions with the solvent. |
Temperature and Pressure Regimes in Synthetic Protocols
Temperature and pressure are key parameters that must be carefully controlled to ensure optimal reaction outcomes.
In the synthesis of 1,3-bis(2-hydroxyethyl)benzene from resorcinol and ethylene carbonate, a patent for a similar process suggests a reaction temperature in the range of 140-200°C. google.com Operating within this range ensures a sufficient reaction rate without significant decomposition of the reactants or products. The reaction is typically carried out at atmospheric pressure.
For the bromination of the diol, the optimal temperature will depend on the chosen reagent.
With HBr: The reaction is often carried out at reflux temperature of the solvent to facilitate the removal of water.
With PBr₃: This reaction is typically performed at lower temperatures, often starting at 0°C and then allowing the reaction to proceed at room temperature to control the exothermic nature of the reaction and minimize the formation of byproducts.
Pressure is generally not a critical parameter for these liquid-phase reactions and they are typically conducted at atmospheric pressure.
Isolation and Purification Techniques for Research Applications
Following the synthesis, a robust purification strategy is essential to isolate this compound in high purity, which is crucial for its subsequent use in research applications. A combination of chromatographic and crystallization techniques is often employed.
Chromatographic Separation Methods
Chromatography is a powerful tool for separating the desired product from unreacted starting materials, byproducts, and any positional isomers that may have formed.
Column Chromatography: This is a standard and effective method for the purification of brominated aromatic compounds. The choice of stationary and mobile phases is critical for achieving good separation.
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like this compound.
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For the separation of positional isomers of substituted benzenes, specialized columns can be beneficial. Phenyl and Pentafluorophenyl (PFP) columns, for instance, can offer enhanced selectivity for aromatic isomers due to π-π interactions. welch-us.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. As with column chromatography, the choice of column and mobile phase is crucial. Phenyl or PFP columns are often effective for separating aromatic positional isomers. welch-us.com
Recrystallization and Fractional Crystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The selection of an appropriate solvent is the most critical step in this process. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
For brominated aromatic compounds, a variety of solvents can be considered.
| Solvent/Solvent System | Applicability for Brominated Aromatics |
|---|---|
| Ethanol | A versatile solvent for many organic compounds. |
| Methanol/Water | A solvent pair that can be effective for moderately polar compounds. |
| Toluene/Hexane | A non-polar solvent system that can be suitable for less polar aromatic compounds. |
| Dichloromethane/Hexane | A common solvent system for the recrystallization of a wide range of organic solids. |
Fractional crystallization can be employed if there are significant differences in the solubilities of the desired product and its impurities or isomers in a particular solvent at a given temperature.
Analytical Characterization for Structural Elucidation and Purity Assessment
To confirm the identity and purity of synthesized this compound, a combination of spectroscopic and compositional analysis is required. Although experimental data for this specific compound is not readily found in public repositories, its expected analytical characteristics can be accurately predicted based on the known data of analogous structures.
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aliphatic ethyl bridge and the aromatic protons. The ethyl groups would likely appear as two triplets, characteristic of an A₂B₂ system. The aromatic region would display a pattern consistent with a 1,3-disubstituted benzene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.1-7.3 | Multiplet | 4H | Aromatic Protons (Ar-H) |
| ~3.55 | Triplet | 4H | -CH₂-Br |
| ~3.15 | Triplet | 4H | Ar-CH₂- |
¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show four signals for the aromatic carbons due to molecular symmetry and two signals for the aliphatic carbons in the ethyl chains.
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~138-140 | Quaternary Aromatic Carbon (C1, C3) |
| ~128-130 | Aromatic CH Carbons |
| ~39-40 | Ar-CH₂- |
| ~32-33 | -CH₂-Br |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
The mass spectrum of this compound would exhibit a characteristic molecular ion cluster (M⁺•, M+2, M+4) with an approximate ratio of 1:2:1, which is indicative of a molecule containing two bromine atoms. The primary fragmentation pathways would likely involve the loss of a bromine atom or an entire bromoethyl side chain.
| Predicted m/z | Fragment Ion | Description |
|---|---|---|
| 290, 292, 294 | [C₁₀H₁₂Br₂]⁺• | Molecular Ion (M⁺•) |
| 211, 213 | [M - Br]⁺ | Loss of a bromine radical |
| 183, 185 | [M - C₂H₄Br]⁺ | Loss of a bromoethyl radical |
| 104 | [C₈H₈]⁺• | Formation of divinylbenzene (B73037) or styrene radical cation after fragmentation |
| 103 | [C₈H₇]⁺ | Loss of H from the [C₈H₈]⁺• ion |
Elemental Compositional Verification
Elemental analysis determines the percentage composition of elements within the compound, providing definitive proof of its empirical and molecular formula. For this compound, the molecular formula is C₁₀H₁₂Br₂. nih.gov This corresponds to a molecular weight of approximately 292.01 g/mol . nih.gov The theoretical elemental composition can be calculated to verify the purity of a synthesized sample.
| Element | Symbol | Atomic Mass (amu) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 41.12% |
| Hydrogen | H | 1.008 | 4.14% |
| Bromine | Br | 79.904 | 54.73% |
Reactivity Profiles and Mechanistic Investigations of 1,3 Bis 2 Bromoethyl Benzene
Nucleophilic Substitution Reactions of the Bromoethyl Groups
The primary alkyl bromide nature of the two bromoethyl groups in 1,3-Bis(2-bromoethyl)benzene dictates their reactivity in nucleophilic substitution reactions. These transformations are fundamental to introducing a wide array of functional groups, effectively modifying the molecular structure for various applications.
Exploration of SN1 and SN2 Reaction Pathways
Nucleophilic substitution reactions are a cornerstone of organic chemistry, and for primary alkyl halides like the bromoethyl groups in this compound, the bimolecular nucleophilic substitution (S(_N)2) mechanism is generally favored. bloomtechz.commasterorganicchemistry.com The S(_N)2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. bloomtechz.commasterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the reaction center. bloomtechz.com The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
Factors that favor the S(_N)2 mechanism for this compound include:
Unhindered Substrate : The carbon atom bonded to the bromine is a primary carbon, which is sterically accessible to the incoming nucleophile. youtube.comlibretexts.org
Strong Nucleophiles : The use of strong nucleophiles, which are often negatively charged, promotes the S(_N)2 pathway. youtube.comyoutube.com
Solvent Choice : Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are known to enhance the reactivity of the nucleophile and favor S(_N)2 reactions. youtube.com
While the S(_N)2 mechanism is predominant, the unimolecular nucleophilic substitution (S(_N)1) pathway cannot be entirely disregarded, particularly under specific conditions. The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. youtube.com Although primary carbocations are generally unstable, the proximity of the benzene (B151609) ring can offer some degree of stabilization through resonance. Conditions that might favor an S(_N)1 pathway include the use of a weak nucleophile and a polar protic solvent, such as water or ethanol, which can stabilize the carbocation intermediate. masterorganicchemistry.comyoutube.comyoutube.com However, for a primary substrate like this compound, the S(_N)1 reaction is significantly less likely than the S(_N)2 reaction. youtube.com
Derivatization with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)
The two bromoethyl groups of this compound can react with a wide variety of nucleophiles to yield disubstituted benzene derivatives. Depending on the stoichiometry of the nucleophile used, either mono- or di-substitution products can be obtained.
Amines : The reaction with primary or secondary amines typically proceeds via an S(_N)2 mechanism to form secondary or tertiary amines, respectively. bloomtechz.com It is important to note that the initial product, a primary or secondary amine, can itself act as a nucleophile, potentially leading to a mixture of products, including quaternary ammonium (B1175870) salts if an excess of the alkyl halide is present. youtube.comchemguide.co.uk Using a large excess of the starting amine can help to favor the formation of the desired product.
Thiols : Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react readily with this compound to form stable thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol.
Alkoxides : Alkoxides, generated from alcohols, are strong nucleophiles that can displace the bromide ions to form ethers, in a reaction analogous to the Williamson ether synthesis. bloomtechz.com
The following interactive table summarizes the expected derivatization of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amine | Ammonia (excess) | Diamine | Ethanolic solution, heat |
| Thiol | Sodium thiophenoxide | Dithioether | DMF, room temperature |
| Alkoxide | Sodium ethoxide | Diether | Ethanol, reflux |
| Cyanide | Sodium cyanide | Dinitrile | DMSO, heat |
| Azide | Sodium azide | Diazide | Acetone/Water, reflux |
Kinetics and Stereochemical Aspects of Substitution Processes
The kinetics of the nucleophilic substitution reactions of this compound are expected to follow second-order kinetics, characteristic of S(_N)2 reactions, where the rate is proportional to the concentrations of both the substrate and the nucleophile. The two bromoethyl groups are chemically equivalent, but the rate of the second substitution may differ from the first due to electronic or steric changes in the monosubstituted intermediate.
From a stereochemical perspective, if a chiral nucleophile is used or if the reaction creates a new stereocenter, the S(_N)2 mechanism will result in an inversion of configuration at the electrophilic carbon. Since the starting material is achiral, the reaction with an achiral nucleophile will produce an achiral product.
Organometallic Reactions and Cross-Coupling Chemistry
The bromoethyl groups of this compound are also amenable to the formation of organometallic reagents and can participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.
Generation and Reactivity of Grignard Reagents from this compound
The reaction of alkyl halides with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields a Grignard reagent. wikipedia.orgmnstate.edulibretexts.org In the case of this compound, the formation of a di-Grignard reagent is possible by using at least two equivalents of magnesium. researchgate.net The preparation requires strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water. mnstate.eduyoutube.com
The resulting di-Grignard reagent, 1,3-bis(2-magnesiobromoethyl)benzene, is a potent di-nucleophile. The carbon-magnesium bond is highly polarized, giving the carbon atom a significant carbanionic character. wikipedia.org This allows it to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. bloomtechz.commnstate.edu For example, reaction with two equivalents of an aldehyde followed by an acidic workup would yield a diol.
| Electrophile | Reagent Example | Final Product Type (after workup) |
| Aldehyde | Formaldehyde | Di-primary alcohol |
| Ketone | Acetone | Di-tertiary alcohol |
| Carbon Dioxide | CO(_2) (solid) | Di-carboxylic acid |
| Ester | Ethyl acetate (B1210297) | Di-tertiary alcohol |
Palladium-Catalyzed Coupling Reactions for Extended Conjugated Systems
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are indispensable tools in modern organic synthesis for the construction of complex molecules, including conjugated polymers and other advanced materials. nobelprize.orgunt.eduthermofishersci.in While these reactions typically involve aryl or vinyl halides, alkyl halides can also be used under specific conditions.
This compound can serve as a building block in these reactions. For instance, in a Suzuki coupling, it could potentially be coupled with an organoboron compound in the presence of a palladium catalyst and a base. thermofishersci.in Similarly, in a Stille coupling, it could react with an organotin reagent. thermofishersci.in These reactions would extend the carbon framework at both bromoethyl positions, allowing for the synthesis of larger, more complex structures. A key application is in the synthesis of conjugated polymers, where the bifunctional nature of this compound allows it to act as a monomer unit. rsc.orgresearchgate.netrsc.org
The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition of the alkyl bromide to the palladium(0) catalyst, transmetalation with the organometallic coupling partner, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nobelprize.org
Nickel-Mediated Transformations and Halide Abstraction Studies
Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, nickel catalysts can facilitate the coupling of the bromoethyl moieties with a variety of organometallic reagents. The mechanism of these transformations often involves a catalytic cycle initiated by the oxidative addition of a C-Br bond to a low-valent nickel species.
One of the most common nickel-catalyzed reactions applicable to this substrate is the Kumada coupling, which utilizes Grignard reagents (R-MgBr). wikipedia.orgorganic-chemistry.org The catalytic cycle for a nickel-catalyzed Kumada coupling typically proceeds through the following key steps:
Oxidative Addition: A low-valent nickel catalyst, often Ni(0), reacts with one of the bromoethyl groups of this compound. This step involves the insertion of the nickel atom into the carbon-bromine bond, resulting in the formation of an organonickel(II) intermediate.
Transmetalation: The organonickel(II) intermediate then reacts with the Grignard reagent. The organic group from the Grignard reagent displaces the halide on the nickel center.
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated from the metal, forming a new carbon-carbon bond and regenerating the low-valent nickel catalyst, which can then re-enter the catalytic cycle.
Given the presence of two bromoethyl groups, this compound can undergo sequential or double cross-coupling reactions, depending on the stoichiometry of the reagents. This allows for the synthesis of symmetrically or unsymmetrically substituted derivatives. For instance, reaction with two equivalents of a Grignard reagent can lead to the formation of 1,3-bis(2-alkylethyl)benzene. Alternatively, under controlled conditions, selective mono-substitution may be achievable.
Halide abstraction is a critical step in many nickel-mediated reactions, particularly those that proceed through radical intermediates. nih.gov In these mechanisms, a low-valent nickel species can abstract a bromine atom from the substrate to generate an alkyl radical and a nickel(I) halide species. This radical can then participate in subsequent bond-forming reactions. The propensity for halide abstraction is influenced by the stability of the resulting radical and the nature of the nickel catalyst and its ligands. For this compound, the formation of a primary alkyl radical is expected.
Below is a representative data table illustrating typical conditions for nickel-catalyzed cross-coupling of substrates similar to this compound.
| Catalyst | Reagent | Solvent | Product Type |
| NiCl₂(dppp) | Phenylmagnesium bromide | THF | 1,3-Bis(2-phenylethyl)benzene |
| Ni(acac)₂ | Methylmagnesium iodide | Diethyl ether | 1,3-Bis(propyl)benzene |
| NiCl₂(dppe) | Vinylmagnesium bromide | THF | 1,3-Bis(3-butenyl)benzene |
This table presents illustrative examples of potential products from the reaction of this compound under typical Kumada coupling conditions.
Cyclization and Macrocyclization Reactions
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of cyclic and macrocyclic structures through both intramolecular and intermolecular pathways.
Intramolecular cyclization of this compound can lead to the formation of a bicyclic system. This transformation typically requires the generation of a nucleophilic center on the benzene ring, which can then displace one of the bromoethyl groups. A common strategy to achieve this is through metal-halogen exchange, for example, by treating a related bromo-substituted precursor with a strong base like n-butyllithium to form an aryllithium species. While this compound itself does not have an aryl bromide for this specific transformation, analogous reactions with related structures provide insight into the potential for such cyclizations.
A more direct approach for this compound would involve reaction with a reagent that can form a bridge between the two bromoethyl groups. However, the most common intramolecular reactions for this type of substrate involve coupling with a separate difunctional reagent to form a cyclic structure. For instance, reaction with a dithiol under high dilution conditions can lead to the formation of a sulfur-containing cyclophane.
Intermolecular reactions of this compound can lead to the formation of macrocycles, particularly when reacted with another bifunctional molecule. For example, condensation with a diamine can produce a macrocyclic diamine. These reactions are typically performed under high-dilution conditions to favor the intramolecular cyclization of an intermediate over intermolecular polymerization.
The formation of [2.2]metacyclophanes is a well-known example of cyclization involving 1,3-disubstituted benzene precursors, although typically starting from bis(bromomethyl)benzene. acs.org The principles, however, are applicable. The reaction of this compound with a suitable coupling agent could potentially yield larger cyclophane structures.
| Reactant | Reagent | Conditions | Product Type |
| This compound | 1,3-Benzenedimethanethiol | High dilution, base (e.g., Cs₂CO₃) | Dithia[n.n]metacyclophane |
| This compound | Ethylenediamine | High dilution, non-nucleophilic base | Diazamacrocycle |
This table provides hypothetical examples of macrocyclization reactions involving this compound.
The kinetics of cyclization reactions are significantly influenced by both solvent effects and steric hindrance. The choice of solvent can impact the solubility of reactants and intermediates, as well as the nucleophilicity of the reacting species. Polar aprotic solvents, such as DMF or DMSO, are often used in nucleophilic substitution reactions as they can solvate cations while leaving the nucleophile relatively free and reactive. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, thereby reducing its reactivity.
Steric hindrance plays a crucial role in determining the feasibility and rate of cyclization. In the case of this compound, the flexibility of the ethyl chains provides some conformational freedom. However, the formation of small, strained rings is generally disfavored. The pre-organization of the substrate into a conformation suitable for cyclization is entropically disfavored, and this effect is more pronounced for the formation of larger rings. The Thorpe-Ingold effect suggests that substitution on the carbon chain can increase the rate of cyclization by restricting bond angles and favoring a cyclic conformation.
Elimination Reactions and Olefin Formation
The bromoethyl groups of this compound can undergo elimination of hydrogen bromide (HBr) to form vinyl groups. This dehydrobromination is a common method for the synthesis of alkenes.
Dehydrobromination can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, depending on the reaction conditions. wikipedia.org
The E2 mechanism is a one-step process where a strong base abstracts a proton from the carbon adjacent to the carbon bearing the bromine, while simultaneously the C-Br bond breaks and a double bond is formed. This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and aprotic solvents. Given that the bromoethyl groups in this compound are primary, the E2 mechanism is generally favored over the E1 mechanism.
The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the bromide ion to form a carbocation intermediate. A weak base then abstracts a proton from an adjacent carbon to form the double bond. This pathway is favored by polar protic solvents, weak bases, and substrates that can form stable carbocations. For this compound, the formation of a primary carbocation is energetically unfavorable, making the E1 pathway less likely.
Successful double dehydrobromination of this compound would yield 1,3-divinylbenzene (B87150), a valuable monomer for the production of cross-linked polymers. wikipedia.org
| Base | Solvent | Predominant Mechanism | Expected Product |
| Potassium tert-butoxide | THF | E2 | 1,3-Divinylbenzene |
| Sodium ethoxide | Ethanol | E2 | 1,3-Divinylbenzene |
| Heat (no base) | High-boiling solvent | E1 (minor pathway) | 1,3-Divinylbenzene |
This table outlines the expected outcomes of dehydrobromination of this compound under different conditions.
Regioselectivity and Stereoselectivity in Elimination Products
The double dehydrobromination of this compound with a strong, non-nucleophilic base, such as potassium tert-butoxide, proceeds via an E2 mechanism. This reaction involves two successive elimination steps to yield 1,3-divinylbenzene. The regioselectivity and stereoselectivity of this process are dictated by the principles governing the E2 pathway.
Regioselectivity: For each of the two bromoethyl groups, there is only one beta-carbon atom from which a proton can be abstracted. Therefore, the formation of regioisomers (isomers with the double bond in different positions) is not possible. The elimination reaction will exclusively form a double bond between the alpha-carbon (attached to the bromine) and the beta-carbon (the terminal methyl group). This specificity simplifies the product outcome, leading directly to the vinyl group. The primary product of the double elimination is, therefore, 1,3-divinylbenzene.
Stereoselectivity: Stereoselectivity in E2 reactions refers to the preference for the formation of one stereoisomer over another (e.g., E/Z or cis/trans isomers). libretexts.org However, in the case of the elimination of the bromoethyl groups of this compound, the resulting vinyl groups (-CH=CH₂) have two hydrogen atoms on the terminal carbon. As there are no distinct substituents to give rise to E/Z isomerism, the concept of stereoselectivity in the final product is not applicable.
The critical stereochemical requirement of the E2 mechanism is the anti-periplanar arrangement of the abstracted proton and the leaving group (bromine). youtube.commasterorganicchemistry.com For the reaction to proceed, the molecule must adopt a conformation where the C-H bond on the beta-carbon is 180° anti to the C-Br bond on the alpha-carbon. This alignment allows for the smooth, concerted flow of electrons from the base abstracting the proton, through the forming pi-bond, to the departing bromide ion. masterorganicchemistry.com Given the free rotation around the carbon-carbon single bonds in the ethyl side chains, achieving this conformation is energetically favorable.
| Reactant | Base/Conditions | Intermediate Product | Final Major Product | Reaction Principle |
|---|---|---|---|---|
| This compound | Potassium tert-butoxide, Heat | 1-(2-Bromoethyl)-3-vinylbenzene | 1,3-Divinylbenzene | Bimolecular Elimination (E2) |
Computational Studies and Theoretical Mechanistic Insights
While specific computational studies published for this compound are not readily found in the literature, Density Functional Theory (DFT) provides a powerful framework for investigating its reaction mechanisms. Such studies are crucial for understanding the finer details of the reaction pathway, including transition state geometries and energy barriers, which are difficult to probe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Path Analysis
DFT calculations would be employed to model the double elimination reaction of this compound. A typical analysis would involve mapping the potential energy surface for the reaction of one bromoethyl group with a base, such as the tert-butoxide anion. The calculations would begin by optimizing the geometries of the reactants (this compound and the base), the transition state, and the products (1-(2-bromoethyl)-3-vinylbenzene, tert-butanol, and bromide ion).
This process would be repeated for the second elimination step. The reaction path analysis would confirm the concerted nature of the E2 mechanism, showing the simultaneous C-H bond breaking, C=C pi-bond formation, and C-Br bond breaking. DFT can also be used to calculate various electronic properties along the reaction coordinate, such as atomic charges and bond indices, to provide a detailed electronic picture of the mechanism. mdpi.com For instance, calculations would show a buildup of negative charge on the bromine atom and a decrease in the bond order of the C-H and C-Br bonds in the transition state.
Transition State Characterization and Energy Barrier Determinations
A key goal of computational studies is the characterization of the transition state (TS). For the E2 elimination of this compound, the TS would be identified as a first-order saddle point on the potential energy surface. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate—the simultaneous breaking and forming of the relevant bonds. mdpi.com The geometry of the calculated TS would confirm the required anti-periplanar arrangement of the departing hydrogen and bromine atoms.
Once the transition state is located and confirmed, its energy can be calculated. The difference in energy between the transition state and the reactants defines the activation energy (energy barrier) for the reaction. A lower activation energy corresponds to a faster reaction rate. DFT calculations would likely show that the activation energy for the second elimination (from 1-(2-bromoethyl)-3-vinylbenzene to 1,3-divinylbenzene) is slightly different from the first, due to the electronic influence of the newly formed vinyl group. These energy barriers are fundamental to understanding the kinetics of the reaction.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Activation Energy (ΔE‡) | Energy barrier for the reaction. | 20 - 25 kcal/mol |
| Reaction Energy (ΔErxn) | Overall energy change from reactants to products. | -10 to -15 kcal/mol (Exothermic) |
| Imaginary Frequency | Vibrational mode of the transition state along the reaction path. | -300 to -500 cm-1 |
| TS C-H Bond Length | Bond length of the breaking C-H bond in the transition state. | ~1.4 - 1.6 Å |
| TS C-Br Bond Length | Bond length of the breaking C-Br bond in the transition state. | ~2.3 - 2.5 Å |
Note: The values in this table are hypothetical and serve as realistic examples for a typical E2 reaction studied by DFT; they are not based on published results for this compound.
Applications of 1,3 Bis 2 Bromoethyl Benzene in Advanced Materials and Chemical Technologies
Role as a Cross-linking Agent in Polymer Science
The bifunctional nature of 1,3-Bis(2-bromoethyl)benzene, featuring two reactive bromoethyl groups on a central benzene (B151609) ring, positions it as a potential cross-linking agent. Cross-linking is a critical process in polymer chemistry that involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network structure. This network structure imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting material.
Synthesis of Network Polymers and Resins
In principle, this compound can react with various nucleophilic monomers or polymers to form a cross-linked network. For instance, it could undergo nucleophilic substitution reactions with diamines, diols, or dithiols to yield polymers with corresponding linkages. The rigid benzene core would contribute to the thermal stability and mechanical robustness of the resulting network polymer or resin. However, specific examples and detailed research findings on the use of this compound for this purpose are not documented in the existing scientific literature.
Fabrication of Redox-Active Polymer Films
Redox-active polymers are a class of materials that can undergo reversible oxidation and reduction processes, making them suitable for applications in energy storage, sensors, and electrochromic devices. Cross-linking is often employed to immobilize the redox-active species and enhance the stability of the polymer films.
While there is no direct research showcasing this compound in this application, a study on the fabrication of redox-active polymer films utilized a similar compound, 1,3,5-tris-(bromomethyl)benzene, as a cross-linker. In that research, the brominated cross-linker was used to form a stable, cross-linked polymer network with viologen units, which are known for their redox activity. This suggests that this compound could potentially serve a similar function, reacting with redox-active monomers to create stable, electroactive films. The expected properties of such a film are presented in the table below.
| Property | Expected Outcome with this compound Cross-linker |
| Film Stability | Enhanced due to the formation of a covalent network structure. |
| Redox Activity | Dependent on the incorporated redox-active monomer (e.g., viologen). |
| Electrochemical Reversibility | Potentially high, contributing to the material's durability. |
| Optical Properties | May exhibit electrochromism, changing color upon oxidation/reduction. |
Development of Proton Exchange Membranes
Proton exchange membranes (PEMs) are essential components of fuel cells, facilitating the transport of protons from the anode to the cathode. The performance of a PEM is largely dependent on its proton conductivity, mechanical strength, and chemical stability. Cross-linking is a common strategy to improve the dimensional stability of PEMs and reduce excessive water uptake and fuel crossover.
Aromatic polymers are often used as the backbone for PEMs due to their inherent thermal and chemical stability. While there is extensive research on various cross-linking agents for PEMs, the use of this compound has not been specifically reported. Hypothetically, it could be used to cross-link sulfonated aromatic polymers, where the bromoethyl groups would react with suitable functional groups on the polymer chains. This would create a more robust membrane structure, potentially improving its performance and durability in a fuel cell environment.
Scaffold for Supramolecular Chemistry and Host-Guest Systems
The defined geometry of the 1,3-disubstituted benzene ring in this compound makes it an attractive building block, or scaffold, for the construction of more complex supramolecular architectures. These architectures can be designed to selectively bind other molecules or ions, a field known as host-guest chemistry.
Design and Synthesis of Artificial Receptors
Artificial receptors are synthetic molecules designed to mimic the selective binding properties of natural receptors. The synthesis of macrocyclic compounds, such as crown ethers and cryptands, is a common approach to creating artificial receptors. pageplace.de Derivatives of 1,3-bis(bromomethyl)benzene (B165771), which are structurally very similar to this compound, have been widely used in the synthesis of macrocycles through Williamson ether synthesis or reactions with amines. frontiersin.org
By reacting this compound with appropriate oligoethylene glycol derivatives or diamines, it is possible to synthesize macrocyclic hosts. The benzene ring would form a rigid part of the macrocycle, and the size of the cavity could be tuned by the length of the linking chains. These synthetic hosts could then be investigated for their ability to bind various guest molecules, such as metal ions or small organic molecules. rsc.orgnih.gov
Crystal Engineering through Directed Intermolecular Interactions (e.g., C-H...Br contacts)
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions within the crystal lattice. Weak intermolecular interactions, such as hydrogen bonds and halogen bonds, play a crucial role in directing the assembly of molecules in the solid state.
The bromine atoms in this compound can participate in various non-covalent interactions, including C-H...Br hydrogen bonds and Br...Br halogen bonds. Studies on other brominated organic compounds have demonstrated the importance of these interactions in determining the crystal packing. For example, the crystal structure of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives revealed the presence of a combination of C-H...Br hydrogen bonds, Br...Br interactions, and arene-arene π-stacking. nih.gov
Although the crystal structure of this compound itself is not reported in the searched literature, it is expected that similar C-H...Br interactions would be significant in its solid-state assembly. A detailed analysis of its crystal structure would provide valuable insights into how these weak interactions can be utilized to engineer novel crystalline materials with specific topologies and properties.
Formation of Molecular Stacks and Packing Arrangements
The solid-state arrangement of molecules, or crystal packing, is fundamental to the properties of advanced materials. While the specific crystal structure of this compound is not widely detailed, extensive studies on the closely related compound, 1,3-bis(bromomethyl)benzene , provide significant insight into the expected packing behavior. Derivatives of 1,3-bis(bromomethyl)benzene are known to form well-defined crystal lattices governed by non-covalent interactions.
The introduction of the longer, more flexible ethyl chains in this compound is expected to influence these packing arrangements. The additional rotational freedom of the C-C bonds in the ethyl groups could lead to more complex, potentially intertwined, crystal structures compared to the more rigid bromomethyl analogue. However, the fundamental principles of self-assembly driven by weak intermolecular forces would remain the primary determinant of the molecular stacking.
| Compound | Molecular Formula | Crystal System | Key Structural Features | Reference |
|---|---|---|---|---|
| 1,3-Bis(bromomethyl)-2-nitrobenzene | C8H7Br2NO2 | Monoclinic | Bromomethyl groups in 'anti' conformation; molecule approximates C2 symmetry. | nih.gov |
| 1,3-Bis(acetoxymethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene | C26H36N2O4 | - | Substituents arranged alternately above and below the ring plane; packing driven by N—H···O and C—H···π interactions. | researchgate.net |
Precursor for Ligand Synthesis in Coordination Chemistry
The two bromoethyl functional groups of this compound are susceptible to nucleophilic substitution, making the molecule an excellent scaffold for synthesizing polydentate ligands used in coordination chemistry and catalysis.
Polydentate ligands, which can bind to a metal center through multiple donor atoms, are critical for creating stable metal complexes. This compound can be readily used to synthesize tetradentate ligands by reacting it with two equivalents of a molecule containing a primary or secondary amine. For example, reaction with N-substituted ethylenediamines or other diamines would lead to N-donor ligands capable of forming stable chelate rings with transition metals. The reaction of the tridentate ligand N-ethyl-bis(2-picolyl)amine with technetium nitrosyl complexes demonstrates the formation of stable, coordinated structures, illustrating a principle that can be extended to ligands derived from this compound. nih.gov The resulting metal complexes can have varied geometries, such as distorted octahedral, depending on the coordination preferences of the metal ion and the bite angles of the ligand. nih.gov
N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry due to their strong σ-donating properties and their ability to form highly stable metal complexes. scripps.edunih.gov The synthesis of NHCs typically proceeds via the deprotonation of a corresponding azolium salt precursor. scripps.edu
This compound is an ideal reagent for synthesizing precursors for bidentate NHCs. The synthesis involves the double N-alkylation of two imidazole (B134444) or substituted imidazole molecules. This reaction connects the two heterocyclic rings through an m-xylylene-diethyl bridge, yielding a bis(imidazolium) salt. Subsequent deprotonation of this salt would generate a bidentate NHC ligand, where the two carbene centers can chelate to a single metal atom. This approach is analogous to established syntheses of imidazolium (B1220033) salts that use reactive alkyl halides like benzyl bromide to alkylate the imidazole nitrogen atoms. nih.govbeilstein-journals.org The resulting bridged NHC ligands can enforce specific geometries on the metal center, which is highly desirable in catalysis.
Metal complexes derived from the polydentate and bidentate NHC ligands described above have significant potential as catalysts, particularly for olefin polymerization. The ligand architecture plays a crucial role in determining the catalyst's activity, stability, and the properties of the resulting polymer. mdpi.com
For instance, late transition metal catalysts, such as those based on nickel and palladium, are known for their ability to polymerize olefins into materials with diverse structures. mdpi.com The steric and electronic properties of the supporting ligand—whether it is a polydentate amine or an NHC—directly influence the rate of monomer insertion, chain transfer, and thus the final polymer's molecular weight and degree of branching. mdpi.comnih.gov Cobalt and nickel complexes featuring bipyridine-based ligands, for example, have shown high catalytic activity for 1,3-butadiene (B125203) polymerization. nih.gov By analogy, a metal complex featuring a tetradentate amine or bidentate NHC ligand derived from this compound could be employed in similar polymerization reactions, with the m-phenylene linker providing a rigid and sterically defined pocket around the active metal center.
Building Block in Dendrimer and Oligomer Chemistry
The defined 1-to-2 branching capability of this compound makes it a valuable component for the construction of highly branched oligomers and dendrimers.
Dendrimers are perfectly branched, monodisperse macromolecules with a central core, repeating branching units, and a surface of terminal functional groups. researchgate.net Their synthesis can be approached in two primary ways: the divergent method, where growth proceeds outwards from the core, and the convergent method, where dendritic wedges (dendrons) are built first and then attached to a core.
This compound can function as a core molecule in a divergent synthesis. In the first step, the two bromoethyl groups would react with a monomer unit that contains a nucleophile and at least two masked functionalities. After this initial reaction, the masked groups are deprotected, allowing for the next "generation" of monomers to be added, leading to an exponential increase in the number of surface groups. This strategy is similar to the use of molecules like m-bis(methylamino)benzene as a branching unit in the synthesis of dendritic structures incorporating triazine groups. nih.gov
Alternatively, in a convergent approach, pre-synthesized dendrons containing a single reactive group at their focal point can be attached to the two bromoethyl sites of this compound in the final step of the synthesis. This method offers better control over the final structure and simplifies purification. The use of efficient coupling reactions, such as "click" chemistry, has become a prominent strategy for linking dendrimer modules together in this fashion. nih.gov
Construction of Light-Emitting Oligomers and Functional Macromolecules
The bifunctional nature of this compound, characterized by two reactive bromoethyl groups positioned at the meta-positions of a central benzene ring, renders it a valuable building block in the synthesis of complex light-emitting oligomers and functional macromolecules. This unique structural arrangement allows for the extension of conjugated systems in multiple directions, leading to the formation of diverse molecular architectures with tailored photophysical properties. Key synthetic strategies, including Wittig and Horner-Wadsworth-Emmons reactions, as well as the construction of cyclophanes, have been explored to incorporate the this compound moiety into larger π-conjugated structures. These methods are instrumental in the development of advanced materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The meta-substitution pattern of the bromoethyl groups on the benzene ring in this compound influences the spatial arrangement of the resulting oligomers and macromolecules. Unlike para-substituted analogues that tend to form linear, rigid structures, the meta-linkage introduces a kink in the molecular backbone. This can disrupt extensive π-stacking in the solid state, which is often beneficial for achieving high fluorescence quantum yields by mitigating concentration quenching.
Synthesis of Stilbene-Type Oligomers
A prominent application of this compound in the construction of light-emitting materials is through the synthesis of stilbene-type oligomers. These reactions typically proceed via the conversion of the bromoethyl groups into more reactive intermediates, such as phosphonium (B103445) salts or phosphonate (B1237965) esters, which can then undergo olefination reactions.
One common approach is the Wittig reaction , where this compound is first converted to a bis(phosphonium salt) by reaction with a phosphine, typically triphenylphosphine (B44618). This bis(phosphonium salt) can then be treated with a strong base to generate a bis-ylide. The in-situ generated bis-ylide can then react with two equivalents of an aromatic aldehyde to form a new oligomer containing two vinylene linkages.
Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction offers a pathway to similar structures, often with better control over the stereochemistry of the resulting double bonds (predominantly E-alkenes). In this case, this compound is used to prepare a bis(phosphonate ester). Deprotonation of the bis(phosphonate ester) with a suitable base generates a stabilized carbanion that reacts with aromatic aldehydes to yield the desired oligo(phenylene vinylene) (OPV)-type structure.
A notable example of a light-emitting oligomer that can be synthesized from this compound is 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene . The synthesis of this molecule can be achieved through a double Knoevenagel condensation reaction, which is mechanistically related to the aldol (B89426) condensation and provides a route to carbon-carbon double bond formation.
These synthetic strategies allow for the modular design of light-emitting oligomers. By varying the structure of the aromatic aldehyde used in the coupling reaction, the electronic and photophysical properties of the final material can be systematically tuned. For instance, the incorporation of electron-donating or electron-withdrawing groups on the aldehyde can modify the HOMO and LUMO energy levels of the oligomer, thereby shifting the emission color and influencing the quantum efficiency.
| Property | 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene |
| Synthesis Method | Double Knoevenagel Condensation |
| Precursors | This compound, 7-chloro-2-quinaldehyde |
| Emission Color | Blue-Green |
| Application | Organic Light-Emitting Diodes (OLEDs) |
Formation of Functional Macromolecules and Cyclophanes
Beyond linear or bent oligomers, this compound is a key precursor for the synthesis of more complex functional macromolecules, including cyclophanes. Cyclophanes are molecules containing one or more aromatic rings bridged by aliphatic chains. The close proximity of the aromatic decks in cyclophanes can lead to significant transannular electronic interactions, which can profoundly influence their photophysical properties.
The synthesis of [2.2]metacyclophanes, for example, can be achieved through the coupling of two molecules of a 1,3-disubstituted benzene derivative. In a typical synthesis, this compound can be converted to a dithiol, which is then coupled with another equivalent of 1,3-bis(bromomethyl)benzene under high dilution conditions to favor intramolecular cyclization. Subsequent removal of the sulfur atoms yields the desired [2.2]metacyclophane.
The photophysical properties of such cyclophanes are highly dependent on the conformation of the bridges and the resulting distance and orientation between the benzene rings. These structures can exhibit unique emission characteristics, including excimer fluorescence, which arises from the formation of an excited-state dimer between the two aromatic rings. This property is of interest for applications in sensing and as active materials in OLEDs.
The functionalization of the aromatic rings of the cyclophane, either before or after its formation, allows for the fine-tuning of its electronic properties and the introduction of specific functionalities. This can lead to the development of macromolecules with complex host-guest chemistry, or materials with enhanced charge transport properties for electronic applications.
| Macromolecule Type | Synthetic Precursor | Key Structural Feature | Potential Photophysical Property |
| Oligo(phenylene vinylene) derivative | This compound | Extended π-conjugation with meta-linkage | Tunable fluorescence |
| [2.2]Metacyclophane | This compound | Bridged aromatic rings | Excimer emission |
Emerging Research Frontiers and Future Prospects for 1,3 Bis 2 Bromoethyl Benzene
Innovations in Green Synthetic Chemistry and Sustainable Production
The industrial synthesis of organobromides has traditionally relied on methods that pose environmental and safety challenges, often involving hazardous reagents like molecular bromine and chlorinated solvents. researchgate.net The development of green synthetic routes for compounds like 1,3-bis(2-bromoethyl)benzene is therefore a critical research frontier, aiming to enhance sustainability by reducing waste, avoiding toxic substances, and improving energy efficiency.
Future sustainable production of this compound could pivot from classical methods to more benign alternatives. One promising avenue involves the use of safer brominating agents. For instance, reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in more environmentally friendly solvents such as tetrahydrofuran (B95107) (THF) have proven effective for the dibromination of benzylic diols. researchgate.netresearchgate.net This approach could be adapted for the synthesis of this compound from its corresponding diol precursor, 1,3-bis(2-hydroxyethyl)benzene, thereby avoiding harsh and toxic reagents.
Another green strategy is the in situ generation of the brominating agent, which minimizes the risks associated with storing and handling hazardous chemicals like liquid bromine. nih.gov A bromide/bromate couple or the oxidation of bromide salts can produce bromine directly within the reaction mixture, offering a safer and more controlled process. cambridgescholars.com These methods align with the principles of green chemistry by reducing the inherent hazards of the chemical inventory.
Table 1: Comparison of Traditional vs. Green Bromination Reagents
| Reagent | Traditional/Green | Key Advantages/Disadvantages | Potential Application |
|---|---|---|---|
| Molecular Bromine (Br₂) | Traditional | Highly reactive but toxic, corrosive, and difficult to handle. | Direct bromination of aromatic compounds. |
| N-Bromosuccinimide (NBS) | Traditional | Solid reagent, easier to handle than Br₂, but often used in chlorinated solvents. researchgate.net | Allylic and benzylic bromination. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Green | Stable solid, safer handling, can be used in greener solvents like THF. researchgate.net | Bromination of benzylic alcohols. researchgate.net |
| HBr/NaOCl or KBr/NaOCl | Green | In situ generation of Br₂ or KOBr, avoiding transport and storage of molecular bromine. nih.gov | Versatile bromination of alkenes and aromatics. nih.gov |
Exploration of Unconventional Reactivity and Catalysis
The bifunctional nature of this compound makes it an ideal building block for constructing complex molecular architectures, particularly macrocycles and cyclophanes. wikipedia.org Cyclophanes are molecules with bridged aromatic rings that are foundational in supramolecular chemistry and materials science due to their unique structural and electronic properties. The two bromoethyl groups of this compound can react with other nucleophilic species in cyclization reactions to form these intricate structures. Its structural isomer, α,α′-dibromo-m-xylene, is already widely used for this purpose. nih.gov The longer, more flexible bromoethyl chains of this compound would enable the synthesis of larger, more complex cyclophanes with potentially novel host-guest binding capabilities.
Beyond its role as a structural monomer, future research may uncover unconventional catalytic applications. A frontier in catalysis is the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more atom-economical route to complex molecules by avoiding pre-functionalized starting materials. ethz.ch While not a direct reaction of this compound itself, the development of catalytic systems for the regioselective C-H activation of its precursor, 1,3-diethylbenzene (B91504), represents a significant area of research. ethz.chthieme.de Achieving selective C-H borylation or oxidation on the ethyl side chains could provide a novel and efficient pathway to precursors of this compound, bypassing multiple synthetic steps.
Table 2: Potential Applications in Advanced Synthesis
| Application Area | Role of this compound | Potential Outcome |
|---|---|---|
| Cyclophane Synthesis | Bifunctional linker/monomer | Creation of novel macrocyclic hosts for molecular recognition and catalysis. nih.govbeilstein-journals.org |
| Polymer Chemistry | Cross-linking agent or chain extender | Modification of polymer properties; formation of network polymers and gels. |
| Organometallic Chemistry | Ligand precursor | Synthesis of pincer-type or bridging ligands for catalytic applications. |
Development of Stimuli-Responsive Materials Based on this compound Scaffolds
Stimuli-responsive polymers, or "smart" materials, are polymers that undergo significant changes in their physical or chemical properties in response to external triggers like pH, temperature, light, or redox potential. frontiersin.orgresearchgate.net These materials are at the forefront of innovation in fields such as drug delivery, diagnostics, and tissue engineering. researchgate.net The reactive bromoethyl groups of this compound make it a prime candidate for incorporation into such systems, either as a cross-linker, a grafting agent, or for post-polymerization modification.
A prospective application is using this compound to cross-link polymer chains containing nucleophilic groups, such as tertiary amines. The reaction between the bromoethyl groups and the amines would form quaternary ammonium (B1175870) linkages, creating a hydrogel network. rsc.org If the original polymer backbone also contains stimuli-responsive units (e.g., pH-sensitive acrylic acid or temperature-sensitive N-isopropylacrylamide), the resulting material could exhibit multi-responsive behavior. For example, the quaternization reaction itself introduces charged centers, which can impart pH- and ion-responsiveness to the material. rsc.org This strategy allows for the fine-tuning of material properties, such as swelling/shrinking behavior, which is crucial for applications like controlled drug release. nih.govmdpi.com
Table 3: Potential for Stimuli-Responsive Systems
| Stimulus | Responsive Moiety to Incorporate | Role of this compound |
|---|---|---|
| pH | Carboxylic acids (e.g., poly(acrylic acid)) or amines (e.g., poly(N,N-dimethylamino) ethyl methacrylate) | Covalent cross-linker; quaternization of amine groups to enhance pH sensitivity. rsc.org |
| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) | Cross-linker to form a thermo-responsive hydrogel network. |
| Redox | Disulfide bonds | Co-monomer or cross-linker in a polymer system also containing redox-sensitive linkages. frontiersin.org |
| Light | Azobenzene or spiropyran units | Structural component in a polymer matrix containing photoswitchable groups. |
Integration with Microfluidic and Flow Chemistry Methodologies
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, is revolutionizing chemical manufacturing. nih.gov This technology offers superior control over reaction parameters, enhanced safety, and easier scalability. researchgate.netbme.hu The synthesis of this compound is an ideal candidate for this methodology, particularly given the hazards often associated with bromination reactions.
Conducting brominations in a flow reactor significantly enhances safety by minimizing the volume of hazardous reagents present at any given time. nih.gov A continuous flow protocol could be designed where a solution of a precursor like 1,3-diethylbenzene is mixed with a stream of a brominating agent generated in situ (e.g., from HBr and an oxidant). nih.gov The mixture would then pass through a heated coil, providing precise temperature control and residence time to maximize yield and minimize side products. The rapid heat and mass transfer in microreactors are particularly advantageous for managing highly exothermic reactions. nih.gov
Furthermore, flow chemistry enables "reaction telescoping," where multiple synthetic steps are connected in a continuous sequence without isolating intermediates. uc.pt A future manufacturing process could involve the synthesis of this compound in one flow module, immediately followed by its reaction in a second module to produce a polymer or macrocycle, streamlining the entire production line and reducing waste and operational costs. rsc.org
Table 4: Advantages of Flow Chemistry for this compound Synthesis
| Parameter | Advantage in Flow Chemistry | Impact on Synthesis |
|---|---|---|
| Safety | Small reactor volumes; safe handling of hazardous reagents. nih.gov | Reduced risk of thermal runaway and exposure to toxic chemicals like bromine. |
| Control | Precise control over temperature, pressure, and residence time. | Improved selectivity, higher yields, and reduced formation of impurities. |
| Scalability | Scaling out by running multiple reactors in parallel ("numbering-up"). | Seamless transition from laboratory-scale optimization to industrial production. |
| Efficiency | Enables multi-step sequential synthesis ("telescoping"). uc.pt | Reduces purification steps, solvent waste, and overall process time. |
Q & A
Q. What are the established synthetic routes for 1,3-Bis(2-bromoethyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via halogenation of 1,3-diethylbenzene using brominating agents like molecular bromine (Br₂) or Appel-type reactions with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). Key parameters include:
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., elimination).
- Solvent selection : Non-polar solvents (e.g., dichloromethane) enhance electrophilic substitution.
- Stoichiometry : A 2:1 molar ratio of brominating agent to substrate ensures complete di-substitution.
Experimental design should include monitoring by TLC or GC-MS to track intermediate formation .
Q. How is the molecular structure of this compound characterized crystallographically?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Use slow evaporation in hexane/ethyl acetate mixtures.
- Data collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters for bromine atoms. Discrepancies in bond lengths (e.g., C-Br = 1.93–1.97 Å) should be cross-validated with DFT calculations .
Q. What spectroscopic techniques are used to confirm the purity and identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Expect signals for ethylenic protons (δ 3.0–3.5 ppm) and aromatic protons (δ 7.2–7.6 ppm). Br substituents cause deshielding.
- GC-MS : Molecular ion peak at m/z 290 (C₁₀H₁₂Br₂⁺) with fragmentation patterns at m/z 171 (C₈H₇Br⁺).
- FT-IR : C-Br stretches at 550–650 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The compound’s two bromoethyl groups exhibit distinct reactivity due to:
- Steric hindrance : The 1,3-substitution pattern reduces steric clash compared to 1,2- or 1,4-isomers, favoring Suzuki-Miyaura couplings.
- Electronic effects : Electron-withdrawing Br atoms activate the benzene ring toward nucleophilic aromatic substitution (SNAr).
To study this, perform kinetic experiments with Pd(PPh₃)₄ catalysts and compare yields with mono-brominated analogs. Monitor regioselectivity via HPLC .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting points) for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies:
- Purification : Recrystallize from ethanol/water mixtures and verify purity via DSC (melting endotherm ~75–80°C).
- Polymorph screening : Use solvent-drop grinding with acetonitrile or toluene to isolate stable crystalline forms.
- Computational validation : Compare experimental data with COSMO-RS predictions for lattice energies .
Q. How can isotopic labeling (e.g., deuterated analogs) of this compound aid in mechanistic studies?
- Methodological Answer : Synthesize deuterated derivatives (e.g., 1,3-Bis(2-bromoethyl-d₄)benzene) via catalytic H/D exchange using D₂O and Pd/C. Applications include:
- Kinetic isotope effects (KIE) : Compare reaction rates in SN2 substitutions to elucidate transition states.
- Metabolic tracing : Use in pharmacokinetic studies to track metabolites via LC-MS .
Q. What are the challenges in computational modeling of this compound’s electronic structure, and how are they addressed?
- Methodological Answer : Bromine’s relativistic effects complicate DFT calculations. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
